molecular formula C21H16N2O B12935024 N-(2-(1H-Indol-2-yl)phenyl)benzamide CAS No. 58995-87-2

N-(2-(1H-Indol-2-yl)phenyl)benzamide

Cat. No.: B12935024
CAS No.: 58995-87-2
M. Wt: 312.4 g/mol
InChI Key: BBBSGKDRYDRBOF-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-2-yl)phenyl)benzamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates two privileged pharmacophores—an indole and a benzamide—which are commonly found in bioactive molecules targeting a wide range of diseases . Indole derivatives are recognized for their diverse biological activities and structural versatility, making them central to the design of drugs targeting cancer, neurological diseases, infections, and more . The indole scaffold facilitates key interactions with biological macromolecules, while the benzamide group is a common feature in many therapeutic agents, suggesting this hybrid compound has significant potential for exploration in various biochemical pathways . Researchers can utilize this compound as a key intermediate or building block in multi-step synthetic routes for developing novel heterocyclic hybrids . Its well-defined structure makes it a suitable candidate for structure-activity relationship (SAR) studies, computational modeling, and molecular docking simulations to predict its mechanism of action and affinity for target proteins . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58995-87-2

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(1H-indol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H16N2O/c24-21(15-8-2-1-3-9-15)23-19-13-7-5-11-17(19)20-14-16-10-4-6-12-18(16)22-20/h1-14,22H,(H,23,24)

InChI Key

BBBSGKDRYDRBOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3

Origin of Product

United States

Structural Elucidation and Advanced Characterization of N 2 1h Indol 2 Yl Phenyl Benzamide

Spectroscopic Methods for Comprehensive Structural Analysis

Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure of N-(2-(1H-Indol-2-yl)phenyl)benzamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as COSY and HMBC, would provide a complete picture of its intricate structure.

The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the distinct protons in the molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.0-12.0 ppm, due to its acidic nature and potential for hydrogen bonding. The amide N-H proton would also resonate downfield, likely between δ 8.0 and 10.0 ppm. The aromatic region of the spectrum would be complex, showing a multitude of overlapping multiplets for the protons of the three distinct phenyl and indole rings. The specific chemical shifts and coupling constants would be crucial for assigning each proton to its exact position on the aromatic frameworks.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the benzamide (B126) group is expected to be the most downfield signal, typically appearing around 165-170 ppm. The various aromatic carbons would resonate in the typical range of δ 110-140 ppm. The specific chemical shifts of the indole and phenyl carbons would be influenced by the substituent effects and their positions within the heterocyclic and aromatic systems.

Table 1: Representative ¹H NMR Data for this compound (Note: These are predicted values based on analogous compounds and not experimentally determined.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HIndole N-H
~9.5s1HAmide N-H
~8.0-7.0m13HAromatic-H
~6.5s1HIndole C3-H

Table 2: Representative ¹³C NMR Data for this compound (Note: These are predicted values based on analogous compounds and not experimentally determined.)

Chemical Shift (δ, ppm)Assignment
~167C=O (Amide)
~140-110Aromatic-C
~100Indole C3

2D NMR techniques such as Correlation Spectroscopy (COSY) would be instrumental in establishing proton-proton coupling networks within the individual aromatic rings, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range correlations between protons and carbons, definitively connecting the benzoyl group to the aminophenyl moiety and the aminophenyl group to the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H and C=O stretching vibrations.

A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which can be attributed to the N-H stretching vibrations of both the indole and amide groups. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) would likely appear as a strong, sharp peak in the range of 1680-1630 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The N-H bending vibration (Amide II band) is expected around 1600-1550 cm⁻¹. Additionally, C-N stretching vibrations and various C-H and C=C stretching and bending vibrations of the aromatic rings would be observed in their characteristic regions. psu.eduugr.esnist.gov

Table 3: Characteristic IR Absorption Bands for this compound (Note: These are expected ranges based on known functional group absorptions.)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400-3200Medium-BroadN-H (Indole, Amide)Stretching
3100-3000Medium-WeakC-H (Aromatic)Stretching
1680-1630StrongC=O (Amide I)Stretching
1600-1550MediumN-H (Amide II)Bending
1600-1450Medium-WeakC=C (Aromatic)Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₂₁H₁₆N₂O), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight of 312.36 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in the mass spectrum would offer valuable structural insights. Common fragmentation pathways for benzanilides involve the cleavage of the amide bond. This would likely lead to the formation of a benzoyl cation (m/z 105) and a fragment corresponding to the 2-(1H-indol-2-yl)aniline moiety. Further fragmentation of the indole-containing fragment would also be expected. researchgate.netnist.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (Note: These are predicted fragmentation patterns.)

m/zProposed Fragment
312[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
207[C₁₄H₁₁N₂]⁺ (2-(1H-indol-2-yl)phenylaminyl radical cation)
116Indole fragment
77[C₆H₅]⁺ (Phenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the extended conjugated system encompassing the indole and benzamide moieties. The presence of multiple aromatic rings and heteroatoms with lone pairs of electrons (n → π* transitions) would likely result in a complex spectrum with multiple absorption maxima. The exact wavelengths (λ_max) and molar absorptivities (ε) would be dependent on the solvent used due to solvatochromic effects. Based on similar aromatic amide structures, significant absorptions are expected in the range of 250-350 nm. researchgate.netnist.gov

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, offering a detailed insight into its molecular conformation. Although a specific crystal structure for this compound was not found in the searched literature, related structures suggest that the molecule would likely adopt a conformation influenced by intramolecular and intermolecular hydrogen bonding. rsc.orgorganicchemistrydata.org

It is anticipated that an intramolecular hydrogen bond could form between the amide N-H and the nitrogen atom of the indole ring, leading to a more planar arrangement of the core structure. In the crystal lattice, intermolecular hydrogen bonds involving the indole N-H and the amide C=O group would likely play a significant role in the packing of the molecules, potentially forming dimeric structures or extended hydrogen-bonded chains. The relative orientation of the phenyl and indole rings would also be a key feature determined by this analysis.

Analysis of Molecular Conformation and Crystal Packing Interactions

Detailed research findings and data tables regarding the molecular conformation and crystal packing of this compound are not available in the reviewed scientific literature.

Chemical Reactivity and Transformation Pathways of the Indolylphenylbenzamide Core

Reactivity of the Indole (B1671886) Moiety

The indole ring is a privileged scaffold in medicinal chemistry, largely due to its high reactivity towards a variety of chemical transformations. Its electron-rich nature makes it particularly susceptible to oxidation and electrophilic attack.

The indole nucleus, particularly when substituted at the C2-position, is prone to oxidative dearomatization, leading to a variety of oxidized products such as indolin-3-ones (oxindoles) and indolones. mdpi.com The specific outcome is often dependent on the choice of oxidant and the reaction conditions. For N-(2-(1H-Indol-2-yl)phenyl)benzamide, the C2-phenyl substituent directs the oxidation to other positions of the indole ring.

One common transformation is the oxidation to 2,2-disubstituted indolin-3-ones. This can be achieved using various oxidizing agents, where the indole is converted into a more complex, spirocyclic, or fused ring system if a suitable nucleophile is present or if dimerization occurs. mdpi.com For instance, palladium-catalyzed oxidative dearomatization presents a pathway to indolones. rsc.org

Transformation Type Reagents/Conditions Potential Product Type
Oxidative DearomatizationTEMPO+BF4−, Pd(II) catalysts, O22,2-disubstituted indolin-3-ones
Oxidative RearrangementHypochlorite species, Iodine/Silver TrifluoroacetateOxindoles
C2-OxidationCopper(I)-catalyzed oxidation3-Oxindole frameworks

This table presents potential oxidative transformations based on the general reactivity of 2-substituted indoles.

Research has demonstrated that 2-aryl indoles can undergo oxidative dimerization or react with other nucleophiles to yield complex indolin-3-ones. mdpi.com Furthermore, certain conditions can promote an oxidative rearrangement of the indole scaffold itself to form an oxindole, a structural isomer. rsc.org Copper-catalyzed methods have also been developed for the selective oxidation of C2-alkyl-substituted indoles to 3-oxindoles, a pathway that could be analogous for C2-aryl systems. nih.gov

The indole ring is highly nucleophilic and readily undergoes electrophilic aromatic substitution. Due to the delocalization of the nitrogen's lone pair electrons, the C3 position is the most electron-rich and kinetically favored site for electrophilic attack. researchgate.net In this compound, the presence of the phenyl group at the C2 position does not change this inherent preference. Therefore, electrophiles will predominantly react at the C3-position.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation and alkylation. For instance, reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) would be expected to yield the corresponding 3-chloro- or 3-bromo-indole derivative.

Reaction Electrophile Source Expected Position of Substitution Product Example
HalogenationN-Chlorosuccinimide (NCS)C3N-(2-(3-Chloro-1H-indol-2-yl)phenyl)benzamide
HalogenationN-Bromosuccinimide (NBS)C3N-(2-(3-Bromo-1H-indol-2-yl)phenyl)benzamide
NitrationHNO3/H2SO4C3N-(2-(3-Nitro-1H-indol-2-yl)phenyl)benzamide
AcylationAcyl chloride/Lewis acidC3N-(2-(3-Acyl-1H-indol-2-yl)phenyl)benzamide

This interactive table outlines the expected outcomes for electrophilic substitution on the indole core of the title compound.

It is important to note that under strongly acidic conditions, the indole nitrogen can be protonated, which deactivates the ring towards electrophilic attack. Therefore, conditions for these reactions must be chosen carefully to favor substitution on the pyrrole ring of the indole.

Reactions Involving the Benzamide (B126) Functional Group

The benzamide group is a robust functional group, generally less reactive than esters or acid chlorides. However, it can undergo specific transformations, notably reduction of the carbonyl group and reactions involving the amide nitrogen atom.

The carbonyl group of the benzamide can be completely reduced to a methylene group (-CH2-), converting the amide into an amine. This transformation requires a powerful reducing agent due to the stability of the amide bond, which results from resonance delocalization of the nitrogen lone pair into the carbonyl.

Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this purpose. masterorganicchemistry.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and hydrolyze the aluminum complexes. An alternative, milder approach involves catalytic hydrosilylation, for example using tetramethyldisiloxane (TMDS) with a nickel catalyst like NiBr2. researchgate.net

Reducing Agent Solvent Product
Lithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF)N-(2-(1H-Indol-2-yl)phenyl)benzylamine
TMDS / NiBr2TolueneN-(2-(1H-Indol-2-yl)phenyl)benzylamine

This table summarizes common methods for the reduction of the N-phenylbenzamide moiety.

The nitrogen atom of an amide is generally not nucleophilic because its lone pair of electrons is delocalized into the adjacent carbonyl group. Consequently, direct nucleophilic substitution on the nitrogen is not feasible. For the nitrogen to act as a nucleophile, it must first be deprotonated using a strong base to form an amidate anion.

Bases such as sodium hydride (NaH) or potassium tert-butoxide can deprotonate the N-H bond. The resulting anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides, in an N-alkylation or N-acylation reaction. This pathway allows for the introduction of substituents onto the amide nitrogen.

Intramolecular Cyclization and Rearrangement Processes

The spatial arrangement of the indole and benzamide moieties in this compound creates opportunities for intramolecular reactions, leading to the formation of complex, fused heterocyclic systems.

These cyclization reactions often involve the nucleophilic C3 position of the indole ring attacking an electrophilic center generated on the adjacent benzamide portion of the molecule. Under acidic conditions, a Friedel-Crafts-type reaction can occur where the indole C3 attacks the protonated carbonyl of the benzamide or the adjacent phenyl ring, leading to polycyclic structures. Transition-metal catalysis, particularly with palladium, is a powerful tool for constructing such fused systems via C-H activation or Heck-type reactions. nih.govencyclopedia.pub Studies on 2-aryl indoles have shown that intramolecular N- or O-nucleophilic cyclization can lead to fused indolines or 3-indolinones. nih.gov

Rearrangement reactions, such as the Beckmann or Hofmann rearrangements, are classic methods for transforming amides. bdu.ac.inorganic-chemistry.org However, a direct Hofmann rearrangement is not applicable to this secondary amide. The Beckmann rearrangement, which converts an oxime to an amide, is not a direct reaction of the benzamide group itself but represents a potential synthetic route to related structures. masterorganicchemistry.com More relevant are acid-catalyzed intramolecular cyclization processes that can be viewed as a rearrangement of the molecular skeleton, leading to thermodynamically stable fused ring systems.

Reaction Type Conditions/Catalyst Potential Product Core
Intramolecular Electrophilic Aromatic SubstitutionStrong Acid (e.g., PPA, H2SO4)Fused Indolo-Quinoline or related systems
Palladium-Catalyzed C-H ActivationPd(OAc)2, LigandFused Polycyclic Indole Derivatives
N-Nucleophilic CyclizationBase or Transition MetalFused Imidazo-oxazolidinone Skeletons

This table highlights potential intramolecular cyclization pathways for the indolylphenylbenzamide core.

Structure Activity Relationship Sar Studies of N 2 1h Indol 2 Yl Phenyl Benzamide Derivatives

Impact of Indole (B1671886) Moiety Substitutions on Biological Activity

The indole core is a prominent pharmacophore in numerous biologically active compounds. Modifications to this ring system, including at the nitrogen atom and on the bicyclic ring structure, can significantly modulate the pharmacological profile of N-(2-(1H-indol-2-yl)phenyl)benzamide derivatives.

Substitution on the indole nitrogen (N-1 position) can have a profound impact on the biological activity of indole-based compounds. Research on related N-substituted indole derivatives has demonstrated that this position is sensitive to the size and nature of the substituent.

In a study on N-substituted indole-based analogues as potential inhibitors of monoamine oxidase B (MAO-B), the introduction of a benzoyl group at the N-1 position of the indole ring was a key structural feature. researchgate.net The electronic nature of this benzoyl substituent was found to be a critical determinant of inhibitory activity. For instance, the presence of a fluorine atom at the meta-position of the N-benzoyl group in N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide resulted in a significant increase in MAO-B inhibitory potency and selectivity. researchgate.netdongguk.edu This suggests that electron-withdrawing groups on the N-benzoyl substituent can enhance biological activity.

The following table illustrates the impact of N-substitution on the inhibitory activity of related indole-based compounds.

CompoundN-1 SubstituentBiological Activity (IC₅₀)Selectivity Index
4b Benzoyl1.65 µM>60
4e 3-Fluorobenzoyl0.78 µM>120

Data adapted from studies on N-substituted indole-based MAO-B inhibitors. researchgate.net

These findings suggest that for this compound derivatives, N-acylation, particularly with electronically modified benzoyl groups, could be a promising strategy to enhance their biological profiles. The absence of activity in some N-1 substituted derivatives of other indole compounds, such as 4-phenylimidazole, underscores that the N-1 nitrogen can be crucial for interaction with biological targets, and its substitution is not always beneficial. nih.gov

Halogenation and nitration of the indole ring are common strategies to modulate the physicochemical properties and biological activity of indole-containing molecules. The position and nature of these substituents can affect the electron distribution of the indole ring and its interaction with target proteins.

Studies on the halogenation of indole derivatives have shown that the introduction of halogens at various positions of the indole ring is well-tolerated and can lead to compounds with significant biological activity. For example, in a series of 1H-indole-2-carboxamides, a chloro or fluoro group at the C5 position of the indole ring was found to enhance CB1 allosteric modulating activity. nih.gov

Nitration of the indole ring can also influence biological activity. The introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the indole scaffold. While direct nitration of the this compound core has not been extensively reported, studies on related structures show that nitration can have varied effects. For instance, the presence of a nitro group on a phenyl ring attached to a benzamide (B126) has been shown to decrease anti-proliferative activity in some cases. nih.gov Conversely, nitrated isoflavones, which contain a heterocyclic ring system, have been shown to have increased biological activity in some contexts. researchgate.net

The table below summarizes the effect of halogenation on the activity of related indole-2-carboxamide derivatives.

CompoundIndole Ring SubstitutionBiological Activity
Analog A 5-FluoroActive
Analog B 5-ChloroActive
Analog C UnsubstitutedLess Active

Data derived from SAR studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov

Significance of Substituents on the Phenyl Linker

The position of substituents on the phenyl linker is a key determinant of biological activity. In related N-phenylbenzamide structures, the substitution pattern on the aniline-derived phenyl ring has been shown to be crucial. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, substitutions on the phenyl ring directly attached to the benzamide nitrogen were systematically varied. nih.gov A bromo substituent at the 5-position of this phenyl ring (equivalent to the 5'-position relative to the benzamide) was found to be highly favorable for agonistic potency at the GPR35 receptor. nih.gov

Both electronic and steric factors of the substituents on the phenyl linker play a role in determining biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the phenyl ring and influence its interactions with the target.

In studies of related benzamide derivatives, the introduction of a bromo group, which is an EWG, at specific positions on the phenyl linker enhanced activity. nih.gov The steric bulk of substituents is also important. Large substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target. Conversely, in some cases, bulky groups may be necessary to occupy a specific hydrophobic pocket in the binding site.

The following table illustrates the effect of substituents on the phenyl linker in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives.

CompoundPhenyl Linker SubstitutionBiological Activity (EC₅₀)
55 4-Methoxy (EDG)0.23 µM
56 5-Bromo (EWG)0.059 µM
63 2-Fluoro (EWG), 4-Methoxy (EDG)0.041 µM

Data from SAR studies of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists. nih.gov

Modulations of the Benzamide Scaffold and Their Consequences

The benzamide portion of the molecule is a versatile scaffold that can be modified in numerous ways to fine-tune biological activity. Substitutions on the benzoyl phenyl ring can have a significant impact.

In the development of N-phenylbenzamide derivatives as antiviral agents against Enterovirus 71, the benzene (B151609) ring of the benzamide was found to be essential for activity. nih.gov Modifications on this ring led to significant changes in potency. For instance, a 3-amino-4-methoxy substitution pattern on the benzoyl ring of N-(4-bromophenyl)benzamide resulted in a compound with potent anti-EV71 activity. nih.gov This highlights the importance of the substitution pattern on the benzamide's phenyl ring.

Furthermore, replacing the phenyl ring of the benzamide with other aromatic or heteroaromatic systems can also lead to changes in activity, offering a route to explore new chemical space and potentially improve properties such as selectivity and bioavailability.

The table below shows the impact of substitutions on the benzamide scaffold in a series of anti-EV71 N-phenylbenzamide derivatives.

CompoundBenzamide Phenyl SubstitutionAntiviral Activity (IC₅₀)
1e 3-Amino, 4-Methoxy5.7 ± 0.8 µM
Analog D UnsubstitutedInactive

Data derived from studies on N-phenylbenzamide derivatives as EV 71 inhibitors. nih.gov

Variations at the Amide Nitrogen

The amide linkage is a cornerstone of the this compound scaffold, and its integrity is crucial for activity. In studies on related 1H-indole-2-carboxamide scaffolds, which are regioisomers of the title compound, the carboxamide functionality itself was found to be essential for cannabinoid receptor 1 (CB1) activity. nih.gov

Further investigations into the role of the linker between the amide bond and an adjacent phenyl ring in these related structures provided key insights. It was demonstrated that a flexible alkyl linker, specifically an ethylene (B1197577) moiety, was an important feature for CB1 modulating activity. nih.gov Conversely, incorporating a more rigid pyrrolidinyl linker between the amide and the phenyl ring led to a significant decrease in potency. nih.gov Linkers such as phenyl or piperazine (B1678402) groups abolished CB1 inhibitory effects entirely at the concentrations tested, suggesting that the flexibility and nature of the group attached to the amide nitrogen are critical determinants of biological activity. nih.gov

In a different context of histone deacetylase inhibition by benzanilide (B160483) derivatives, a 2'-amino or hydroxy group on the anilide ring (the indolylphenyl part in our case) was found to be indispensable for activity, suggesting it may act as a hydrogen-bonding site or engage in other electrostatic interactions with the enzyme target. psu.edu While this modification is not directly on the amide nitrogen, it highlights the importance of the chemical environment immediately surrounding the amide bond.

Substituent Effects on the Benzoyl Aromatic Ring

The electronic and steric properties of substituents on the benzoyl aromatic ring play a significant role in modulating the biological activity of N-phenylbenzamide-type compounds. Structure-activity relationship studies on various related scaffolds have consistently shown that the substitution pattern on this ring can fine-tune potency and efficacy.

For instance, in the context of 1H-indole-2-carboxamide derivatives acting as CB1 receptor allosteric modulators, the presence of an electron-donating group at the 4-position of the benzoyl ring was a key feature. nih.gov Specifically, piperidinyl or dimethylamino groups at this position were found to be preferable for enhancing CB1 activity. nih.gov

In a separate class of compounds, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which are potent G protein-coupled receptor-35 (GPR35) agonists, modifications to the benzoyl ring were also critical. The introduction of a methoxy (B1213986) group at the 4-position resulted in a potent compound. nih.gov Further optimization showed that a combination of a fluoro group at the 2-position and a methoxy group at the 4-position yielded one of the most potent agonists in the series. nih.gov

These findings highlight a recurring theme where electron-donating and strategically placed substituents on the benzoyl ring can significantly enhance the biological activity of these scaffolds.

ScaffoldSubstituent Position (Benzoyl Ring)SubstituentEffect on ActivityTargetSource
1H-Indole-2-carboxamide4-positionPiperidinylPreferred for activityCB1 Receptor nih.gov
1H-Indole-2-carboxamide4-positionDimethylaminoPreferred for activityCB1 Receptor nih.gov
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide4-positionMethoxyHigh agonistic potencyGPR35 nih.gov
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide2-position, 4-position2-Fluoro, 4-MethoxyHighest agonistic potencyGPR35 nih.gov

Stereochemical Considerations in Indolylphenylbenzamide Scaffolds

Crystallographic studies of related N-phenylbenzamide structures provide valuable information on these conformational properties. For example, in the crystal structure of N-(2-nitrophenyl)benzamide, the two aromatic rings are not coplanar but are inclined to each other by 3.74 degrees. nih.gov The central amide unit is also twisted relative to both the phenyl and the nitrobenzene (B124822) rings. nih.gov Similarly, in (E)-N-{2-[1-(Benzylimino)ethyl]phenyl}benzamide, the dihedral angle between the central benzene ring and the amide-substituted aromatic ring is 11.7 degrees. ntnu.edu.tw

Mechanistic and Target Identification Studies of Indolylphenylbenzamide Scaffolds

Identification and Characterization of Molecular Targets

Research dedicated to identifying and characterizing the specific molecular targets of N-(2-(1H-Indol-2-yl)phenyl)benzamide is not currently published. The affinity and specificity of this compound for various enzymes and receptors, as well as its interactions with other cellular macromolecules, remain to be determined.

Enzyme and Receptor Binding Affinity and Specificity

There is no available data from enzyme or receptor binding assays for this compound. Studies on related N-substituted benzamide (B126) compounds have indicated potential binding to D2 and 5-HT3 receptors; however, these findings are not specific to the this compound scaffold. Similarly, while other indole (B1671886) derivatives have been investigated as cannabinoid receptor ligands, specific binding data for the compound is absent.

Interaction with Cellular Macromolecules (e.g., Nucleic Acids)

No studies were found that investigated the direct interaction of this compound with cellular macromolecules such as nucleic acids. Research on other, structurally different compounds has explored interactions with DNA, but these cannot be extrapolated to the specific compound of interest.

Investigation of Cellular and Biochemical Mechanisms of Action

The cellular and biochemical mechanisms of action for this compound have not been elucidated in published research. Consequently, its effects on cell proliferation, apoptosis, and cell cycle progression are unknown.

Modulation of Cell Proliferation Pathways

There is no specific information available regarding the modulation of cell proliferation pathways by this compound. While related benz[f]indole-4,9-dione analogs have been shown to inhibit the growth of cancer cells, these results are not directly applicable to the indolylphenylbenzamide scaffold.

Induction of Apoptosis and Cell Death Mechanisms

Specific studies on the induction of apoptosis and the associated cell death mechanisms by this compound are not available. Research on other N-substituted benzamides has demonstrated the induction of apoptosis through the mitochondrial pathway and caspase activation. For instance, declopramide (B1670142) was shown to induce cytochrome c release and caspase-9 activation. However, whether this compound elicits similar effects has not been investigated.

Regulation of Cell Cycle Progression (e.g., G2 Phase Arrest)

There is no evidence from scientific literature to suggest that this compound regulates cell cycle progression or induces G2 phase arrest. Studies on other compounds, such as declopramide and certain benz[f]indole-4,9-dione analogs, have reported a G2/M cell cycle block. Genistein, an isoflavone, has also been shown to induce G2/M arrest in bladder cancer cells. However, these findings are related to different chemical structures and cannot be attributed to this compound.

Inhibition of Kinase Activities (e.g., CDK9, HDACs, VEGFR-2, Protein Tyrosine Kinase)

While direct studies on the kinase inhibitory profile of this compound are not extensively documented in publicly available research, the constituent indole and benzamide moieties are integral components of numerous known kinase inhibitors. The 2-phenylindole (B188600) structure, in particular, is recognized as a promising scaffold in drug development for various therapeutic areas, including cancer. nih.gov

Research into structurally related compounds provides insights into the potential kinase targets of the indolylphenylbenzamide scaffold. For instance, a series of indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity, revealing dual inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov This suggests that the indole core can be a crucial element for binding to the ATP pocket of these kinases.

Furthermore, the indolin-2-one scaffold, a close relative of the indole structure, is the basis for the approved VEGFR inhibitor Sunitinib. nih.gov Extensive structure-activity relationship (SAR) studies on indolin-2-one derivatives have highlighted the importance of this core for VEGFR inhibition, a key process in angiogenesis required for tumor growth. nih.gov Although this compound itself has not been specifically named in these studies, the known anti-angiogenic potential of the indole framework suggests that VEGFR-2 could be a plausible target.

Similarly, inhibitors of histone deacetylases (HDACs) and other protein tyrosine kinases often feature heterocyclic structures. nih.gov While specific data for this compound is lacking, the broader family of indole-based compounds continues to be a subject of investigation for novel kinase inhibitors. nih.gov The development of pyrimidine-based kinase inhibitors, for example, has shown that these scaffolds can be modified to achieve high selectivity for various kinases, including those that are currently understudied.

Table 1: Kinase Inhibition by Structurally Related Indole and Benzamide Derivatives

Compound Class Target Kinase(s) Key Findings Reference(s)
Indole-2-carboxamides EGFR, CDK2 Showed potent apoptotic antiproliferative activity. nih.gov
Indolin-2-one Derivatives VEGFRs The indolin-2-one core is essential for inhibitory activity. nih.gov
Pyrimidine Derivatives Various Kinases Scaffold can be modified for high selectivity.
Imidazole-based N-phenylbenzamides ABL1 kinase Exhibited good anticancer activity against various cell lines. nih.gov

Anti-Efflux Pump Mechanisms (e.g., NorA Efflux Pump)

A significant area of research for indole-based compounds is their ability to combat antimicrobial resistance by inhibiting bacterial efflux pumps. nih.govnih.govasm.org These pumps, such as the NorA efflux pump in Staphylococcus aureus, are a primary defense mechanism for bacteria against antibiotics. nih.govnih.govasm.org

Studies on 2-aryl-1H-indoles have identified several potent inhibitors of the NorA efflux pump. nih.govnih.gov The lead compound in many of these studies is 5-nitro-2-phenylindole (INF55), which demonstrates the importance of the 2-phenylindole core structure. nih.govnih.gov Structure-activity relationship (SAR) studies have provided a deeper understanding of the structural requirements for NorA inhibition:

Substitution at the C5 position of the indole ring: The presence of a substituent at this position is generally beneficial for activity. A nitro group, as seen in INF55, is particularly effective. nih.govnih.gov

The nature of the 2-aryl ring: Modifications to the phenyl ring at the 2-position can influence potency. nih.govnih.gov

The indole NH group: While important, it is not considered essential for activity, as related 2-arylbenzo[b]thiophenes also show NorA inhibitory effects. nih.gov

A recent study on chemically synthesized indole derivatives, stemming from the 2-(2′-aminophenyl) indole scaffold, identified a potent NorA efflux pump inhibitor, SMJ-5. asm.org This compound was shown to increase the accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) in NorA-overexpressing S. aureus. asm.org The combination of SMJ-5 with ciprofloxacin (B1669076) not only eradicated S. aureus biofilms but also extended the post-antibiotic effect. asm.org The SAR analysis from this study indicated that electron-donating groups on the Schiff's base increased efflux pump inhibitory activity, while electron-withdrawing groups on the phenyl ring reduced it. asm.org

Although this compound has not been explicitly tested in these published studies, its core 2-phenylindole structure strongly suggests it could be a candidate for NorA efflux pump inhibition.

Table 2: Structure-Activity Relationship of 2-Aryl-1H-Indole Derivatives as NorA Efflux Pump Inhibitors

Structural Feature Impact on Activity Example Compound(s) Reference(s)
C5-substituent on indole Removal is detrimental to activity. 1 nih.gov
C5-substituent on indole Carbonyl-based electron-withdrawing groups abolish activity. 15, 16 nih.gov
C5-substituent on indole Nitrile group retains potency. 14 nih.gov
Schiff's base substituent Electron-donating groups (e.g., methyl) increase activity. SMJ-1, SMJ-3, SMJ-5, SMJ-7, SMJ-9, SMJ-10 asm.org
Phenyl ring substituent Electron-withdrawing groups reduce activity. SMJ-6, SMJ-7, SMJ-8 asm.org

Disruption of Pathogen Replication Cycles

The 2-phenylindole and N-phenylbenzamide scaffolds have demonstrated broad-spectrum activity against a variety of pathogens, including viruses and parasites. nih.govmdpi.com

In the realm of antiviral research, N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV71). mdpi.com A number of these compounds exhibited activity against multiple genotypes of EV71 in vitro. mdpi.com Similarly, a small benzamide compound was found to have antiviral activity against both human and avian influenza A and B viruses. nih.gov Furthermore, 2-phenylquinoline (B181262) derivatives, which share structural similarities, have shown broad-spectrum anti-coronavirus activity, including against SARS-CoV-2. nih.govacs.org

Regarding antiparasitic activity, N-phenylbenzamide derivatives have been investigated as potential treatments for kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.org These compounds are thought to act by binding to the minor groove of the parasite's kinetoplast DNA (kDNA), leading to its disruption. nih.govacs.org Additionally, various 2-phenyl benzimidazole-1-acetamide derivatives have been synthesized and evaluated for their anthelmintic properties. researchgate.net A comprehensive review of 2-phenylindole derivatives highlighted their diverse biological activities, including antiparasitic actions. nih.gov

While direct evidence for the antipathogenic activity of this compound is not available, the consistent and varied activities of its core components against a range of pathogens suggest that this compound warrants further investigation in this therapeutic area.

Table 3: Antipathogenic Activities of Structurally Related Indole and Benzamide Derivatives

Compound Class Pathogen(s) Key Findings Reference(s)
N-Phenylbenzamide Derivatives Enterovirus 71 (EV71) Active against multiple genotypes of EV71. mdpi.com
Benzamide Derivatives Influenza A and B Viruses Reduced mortality in infected cells. nih.gov
2-Phenylquinoline Derivatives Coronaviruses (including SARS-CoV-2) Showed broad-spectrum anti-coronavirus activity. nih.govacs.org
N-Phenylbenzamide Derivatives Trypanosoma brucei Act by disrupting kinetoplast DNA. nih.govacs.org
2-Phenyl Benzimidazole-1-acetamide Derivatives Pheretima posthuma (earthworms) Demonstrated anthelmintic activity. researchgate.net

Comparative Analysis of Mechanistic Profiles with Established Agents

A comparative analysis of the potential mechanistic profile of this compound with established agents reveals both similarities and potential for novel interactions.

In the context of kinase inhibition , should the indolylphenylbenzamide scaffold prove to be a VEGFR inhibitor, its mechanism would likely be similar to that of Sunitinib, involving binding to the ATP-binding site of the kinase domain. nih.gov However, the specific substitutions on the indole and benzamide rings could confer a different selectivity profile, potentially targeting a unique subset of kinases or exhibiting a varied off-target effect profile.

For anti-efflux pump activity , the 2-phenylindole core of this compound positions it to function similarly to known indole-based NorA inhibitors like INF55. nih.govnih.gov The key interactions would likely involve the hydrophobic core and specific hydrogen bonding opportunities within the pump's substrate-binding pocket. A significant advantage of developing new efflux pump inhibitors is the potential to restore the efficacy of existing antibiotics, a crucial strategy in combating multidrug-resistant bacteria. nih.govnih.govasm.org

In terms of antipathogenic activity , the mechanisms are more diverse. If acting as an antiviral, the indolylphenylbenzamide scaffold could, like some N-phenylbenzamide derivatives, interfere with viral replication processes. mdpi.com If targeting parasites, its mechanism could mirror that of other DNA minor groove binders, leading to the disruption of essential genetic material. nih.govacs.org The unique combination of the indole and benzamide moieties in a single molecule could potentially lead to a dual-action mechanism or a novel mode of interaction with pathogenic targets.

Computational and Theoretical Chemistry Applications in Indolylphenylbenzamide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as an indolylphenylbenzamide derivative, might interact with a biological target, typically a protein.

Molecular docking simulations are employed to predict how N-(2-(1H-Indol-2-yl)phenyl)benzamide and its analogs could bind to the active site of a protein. The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a scoring function to estimate the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in studies of other indole (B1671886) derivatives, molecular docking has been successfully used to predict their binding modes with various enzymes. For example, docking studies on indole-benzimidazole derivatives targeting the MRSA-Pyruvate Kinase protein have revealed potential binding orientations and energies, which correlate with their observed antibacterial activity. A hypothetical docking study of this compound would similarly aim to identify the most stable binding pose and predict its binding affinity to a relevant protein target.

Table 1: Illustrative Binding Affinity Data from Molecular Docking of Indole Derivatives with a Protein Target (Hypothetical)

CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
This compound-9.2150
Analogue 1-8.5350
Analogue 2-9.880
Reference Inhibitor-10.530

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's biological activity. The primary interactions include:

Hydrogen Bonding: The indole and benzamide (B126) moieties of the compound contain hydrogen bond donors (N-H groups) and acceptors (C=O group), which can form crucial hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The phenyl and indole rings are hydrophobic and can engage in favorable interactions with nonpolar residues of the protein, such as phenylalanine, leucine, and valine.

π-π Stacking: The aromatic rings of the compound can stack with the aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

In studies of similar molecules, these interactions have been visualized and quantified to explain the observed biological activities. For example, the binding of some ligands to dopamine (B1211576) receptors involves hydrogen bonding with serine residues and π-π stacking with phenylalanine residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of indolylphenylbenzamide analogs, QSAR models can be developed to predict their biological activity based on their structural features. These models are typically generated using statistical methods like multiple linear regression (MLR) or machine learning algorithms. A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. For instance, QSAR models have been developed for indole derivatives as antifungal agents, showing a good correlation between predicted and experimental activities.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule.

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and orbital energies.

A QSAR study on a series of indolylphenylbenzamide derivatives would involve calculating these descriptors and identifying those that have the most significant correlation with the observed biological activity. For example, a study on other heterocyclic compounds found that descriptors related to lipophilicity and molecular shape were crucial for their activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives

DescriptorTypeDescriptionPotential Influence on Activity
LogPPhysicochemicalMeasure of lipophilicityAffects cell membrane permeability
Molecular WeightPhysicochemicalMass of the moleculeCan influence binding and transport
Polar Surface Area (PSA)PhysicochemicalSurface area of polar atomsRelates to membrane permeability
Wiener IndexTopologicalA measure of molecular branchingCan affect receptor fit
HOMO EnergyElectronicEnergy of the highest occupied molecular orbitalRelates to the molecule's ability to donate electrons
LUMO EnergyElectronicEnergy of the lowest unoccupied molecular orbitalRelates to the molecule's ability to accept electrons

This table provides examples of descriptors and their potential relevance.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

DFT calculations can provide valuable information about:

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and electrostatic potential. This can help in identifying reactive sites within the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is an indicator of molecular stability.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

For example, DFT studies on benzamide derivatives have been used to determine their most stable structures and to analyze their electronic properties. Such calculations for this compound would provide a fundamental understanding of its chemical nature.

Table 3: Hypothetical DFT-Calculated Properties of this compound

PropertyCalculated Value
Total Energy (Hartree)-1100.5
Dipole Moment (Debye)3.5
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)4.6

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are critical determinants of a molecule's electronic properties and reactivity. The HOMO is the orbital most likely to donate electrons in a chemical reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that most readily accepts electrons, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap, on the other hand, implies that the molecule is more polarizable and reactive, readily participating in chemical reactions.

For molecules like this compound, which are rich in π-electrons due to the presence of aromatic rings, the HOMO and LUMO are typically π-type orbitals. In related benzimidazole (B57391) derivatives, the HOMO is often located on the aromatic rings, while the LUMO is situated near the more electron-accepting regions of the molecule. The specific energies of the HOMO and LUMO can be influenced by substituents on the aromatic rings. Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups can lower the LUMO energy, enhancing its electron-accepting ability.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzamide Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.74
HOMO-LUMO Gap4.15

Note: These values are representative for a similar aromatic amide structure and serve for illustrative purposes.

Assessment of Molecular Reactivity and Stability

The HOMO and LUMO energies obtained from FMO analysis are used to calculate a variety of global reactivity descriptors that quantify a molecule's reactivity and stability. These descriptors, derived from conceptual density functional theory (CDFT), provide a quantitative basis for understanding and predicting chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO. A lower ionization potential indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO. A higher electron affinity suggests a greater capacity to accept electrons.

Electronegativity (χ): A measure of a molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

By calculating these parameters for this compound, researchers can gain a detailed understanding of its reactivity profile, predicting its behavior in various chemical environments and its potential interactions with biological targets.

Table 2: Calculated Global Reactivity Descriptors for a Representative Aromatic Amide

ParameterValue (eV)
Ionization Potential (I)5.89
Electron Affinity (A)1.74
Electronegativity (χ)3.815
Chemical Hardness (η)2.075
Chemical Softness (S)0.241
Electrophilicity Index (ω)3.50

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies for Electron Distribution

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are powerful computational tools used to visualize and analyze the electron distribution within a molecule. They provide a chemically intuitive picture of chemical bonding, lone pairs, and atomic shell structures.

ELF is a measure of the probability of finding an electron near a reference electron of the same spin. It essentially maps the spatial localization of electrons

Future Perspectives and Research Directions for N 2 1h Indol 2 Yl Phenyl Benzamide Scaffolds

Advancements in Target-Oriented Design of Novel Therapeutics

The modular nature of the indolylphenylbenzamide scaffold allows for systematic chemical modifications to optimize interactions with specific biological targets. By altering substituents on the indole (B1671886) ring, the central phenyl ring, or the terminal benzamide (B126), researchers can fine-tune the electronic, steric, and hydrophobic properties of the molecule to enhance potency and selectivity.

Contributions to Anticancer Drug Discovery

The indole and benzamide moieties are independently recognized for their presence in numerous anticancer agents. Their combination within the N-(2-(1H-Indol-2-yl)phenyl)benzamide framework presents a promising strategy for discovering new oncotherapeutics. Research on related indole-2-carboxamides has shown potent antiproliferative activity against various human cancer cell lines. nih.gov For instance, a library of 1H-indole-2-carboxamides was found to inhibit the androgen receptor's binding function 3 (BF3), demonstrating efficacy in both standard and enzalutamide-resistant prostate cancer cell lines. researchgate.net

Derivatives of the related N,2,6-trisubstituted 1H-benzimidazole scaffold have also exhibited significant anticancer activity, with some compounds showing low micromolar IC50 values against liver, breast, and colon cancer cell lines. nih.gov These findings suggest that the broader class of compounds containing linked aromatic and amide structures, such as the indolylphenylbenzamide core, are ripe for exploration as anticancer agents. Future research could focus on synthesizing and screening a library of this compound derivatives to identify lead compounds and elucidate their mechanisms of action, which may involve targeting kinases, transcription factors, or other key proteins in cancer signaling pathways.

Table 1: Examples of Anticancer Activity in Related Indole and Benzimidazole (B57391) Scaffolds

Compound ClassCancer Cell Line(s)Reported Activity
1H-Indole-2-carboxamidesLNCaP, Enzalutamide-resistant Prostate CancerStrong antiproliferative activity via BF3 inhibition. researchgate.net
Indole-based derivatives (Va-i)Multiple human cancer cell linesGI50 values ranging from 26 nM to 86 nM. nih.gov
N,2,6-Trisubstituted 1H-benzimidazoles (3k, 3l, 4c, 4g, 4j)HepG2, MDA-MB-231, MCF7, RMS, C26Low µM IC50 values (2.39–10.95 µM). nih.gov

This table is generated based on data from related but distinct chemical scaffolds to illustrate the potential of the core structure.

Development of Antimicrobial Agents (Antibacterial, Antifungal)

The increasing prevalence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. The indole scaffold is a promising starting point, with many of its derivatives showing a broad spectrum of activity. For example, certain indole-triazole conjugates have demonstrated good to moderate antibacterial activity, particularly against Gram-negative bacteria. researchgate.net

Similarly, benzamide derivatives have been investigated as potent antimicrobial agents. nih.gov A series of N,2,6-trisubstituted 1H-benzimidazole derivatives, which share structural similarities with the indolylphenylbenzamide core, were found to be potent antibacterial agents against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). nih.gov The activity of these compounds highlights the potential for the this compound scaffold to be developed into new classes of antibiotics or antifungals. Future work should involve the synthesis of derivatives and their screening against a panel of clinically relevant bacteria and fungi.

Exploration as Antiviral Compounds

The indole nucleus is a key component in several antiviral drugs, and the indol-3-ylglyoxylamide scaffold, in particular, has been explored for the development of inhibitors against viral proteases, such as those from the Dengue and Zika viruses. unipi.it While direct studies on the antiviral properties of this compound are not currently available, the general success of related indole amides suggests this is a worthwhile area of investigation. Future research could involve screening a library of indolylphenylbenzamide derivatives against a range of viruses, with a particular focus on those where indole-based inhibitors have previously shown promise.

Development of Multi-Targeting Agents Based on the Indolylphenylbenzamide Core

The complexity of many diseases, including cancer and neurodegenerative disorders, has spurred interest in the development of multi-targeting agents that can modulate several key proteins or pathways simultaneously. The this compound scaffold is well-suited for this approach due to its composite nature.

For example, certain indole-2-carboxamide derivatives have been investigated as potential multi-target antiproliferative agents by targeting multiple kinases like EGFR, VEGFR-2, and BRAFV600E. nih.gov This suggests that the indolylphenylbenzamide core could be decorated with appropriate functional groups to achieve a desired polypharmacological profile. The development of such multi-targeting agents could offer improved therapeutic efficacy and a lower likelihood of developing drug resistance compared to single-target drugs.

Application as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An effective chemical probe must exhibit high potency, selectivity, and a well-understood mechanism of action. While no specific use of this compound as a chemical probe has been reported, its scaffold holds potential for such applications.

Given the propensity of indole derivatives to interact with a wide range of biological targets, a focused library of indolylphenylbenzamide analogues could be synthesized and screened to identify selective ligands for particular proteins. Once a potent and selective compound is identified, it could be further modified, for instance, by incorporating a fluorescent tag or a reactive group, to create a valuable tool for studying protein function, localization, and interactions within a cellular context.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Modern drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds. Artificial intelligence (AI) and machine learning (ML) are powerful tools that can be applied to the this compound scaffold.

AI algorithms can be trained on existing data from related indole and benzamide compounds to predict the biological activities of virtual derivatives of the indolylphenylbenzamide core. This can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. Furthermore, generative AI models can design novel derivatives of the scaffold with optimized properties, such as enhanced potency, reduced toxicity, or improved metabolic stability. As more experimental data on this class of compounds becomes available, these in silico models will become increasingly accurate and predictive, guiding future research efforts.

Exploration of Novel Synthetic Methodologies for Enhanced Scaffold Diversity

The generation of diverse molecular scaffolds is a cornerstone of modern medicinal chemistry and drug discovery, enabling the exploration of vast chemical space to identify novel bioactive compounds. For the this compound scaffold, the development of innovative and versatile synthetic methodologies is paramount for creating libraries of analogs with varied substitution patterns and structural motifs. This section explores emerging synthetic strategies aimed at enhancing the scaffold diversity of this promising compound class, with a focus on transition-metal-catalyzed reactions and diversity-oriented synthesis principles.

The pursuit of scaffold diversity in the context of this compound involves the strategic modification of its three key components: the indole core, the central phenyl ring, and the terminal benzamide group. Novel synthetic routes are being developed to allow for the introduction of a wide array of functional groups at various positions on these rings, thereby modulating the steric, electronic, and pharmacokinetic properties of the resulting molecules.

One of the most powerful tools for achieving this diversity is the use of transition-metal catalysis, particularly with palladium and rhodium complexes. These catalysts facilitate a range of cross-coupling and C-H functionalization reactions that are highly efficient and tolerant of diverse functional groups. For instance, palladium-catalyzed reactions have been instrumental in the synthesis of functionalized indoles and N-arylindoles. nih.govnih.govnih.gov

A notable advancement is the palladium(II)-catalyzed C-H functionalization of N-(2-allylphenyl)benzamide derivatives, which leads to the formation of substituted N-benzoylindoles in good to excellent yields. nih.govnih.gov This methodology is significant as it provides a direct route to N-benzoylindoles with high selectivity. The reaction demonstrates a broad substrate scope, accommodating various substituents on the benzamide aryl group. Generally, electron-rich anilides tend to produce higher yields compared to their electron-poor counterparts. nih.gov This approach can be extrapolated to the synthesis of this compound analogs by employing appropriately substituted starting materials.

Rhodium-catalyzed reactions also offer a promising avenue for scaffold diversification. For example, rhodium-catalyzed asymmetric N-H insertion reactions have been developed for the synthesis of axially chiral N-arylindoles. nih.gov This method, involving the reaction of indoles with diazonaphthoquinones, introduces chirality, a critical feature for enhancing biological specificity. Furthermore, rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes, using molecular oxygen as the sole oxidant, has been accomplished to assemble valuable polycyclic indole derivatives. nih.gov Such strategies could be adapted to construct more complex and rigid analogs of the this compound scaffold.

Diversity-oriented synthesis (DOS) provides a conceptual framework for the systematic generation of structurally diverse compound libraries. rsc.orgcam.ac.uknih.gov The principles of DOS guide the design of synthetic routes that, from a common intermediate, can diverge to produce a wide range of distinct scaffolds. frontiersin.org This approach is particularly well-suited for the exploration of novel chemical space around the this compound core.

The table below summarizes key synthetic methodologies that can be employed or adapted to enhance the scaffold diversity of this compound.

Reaction TypeCatalyst/ReagentsKey FeaturePotential for Scaffold Diversity
Palladium-Catalyzed C-H Functionalization Pd(II) catalystsDirect synthesis of N-benzoylindoles. nih.govnih.govAllows for diverse substituents on the benzamide and indole rings.
Rhodium-Catalyzed N-H Insertion Rhodium complexes, diazonaphthoquinonesCreates axially chiral N-arylindoles. nih.govIntroduces stereochemical diversity.
Rhodium-Catalyzed Oxidative Annulation Rhodium catalysts, O2 (oxidant)Forms polycyclic indole structures. nih.govEnables the creation of rigid, conformationally constrained analogs.
Suzuki Cross-Coupling Palladium catalysts, boronic acids/estersForms C-C bonds to functionalize the aryl rings.Highly versatile for introducing a wide range of substituents on all three aromatic rings.
Buchwald-Hartwig Amination Palladium catalysts, phosphine (B1218219) ligandsForms C-N bonds for N-arylation of the indole or modification of the benzamide.Enables variation of the linkage between the indole and phenyl rings, and functionalization of the benzamide nitrogen.

By leveraging these advanced synthetic methodologies, researchers can systematically and efficiently generate extensive libraries of this compound analogs. The resulting chemical diversity is crucial for comprehensive structure-activity relationship (SAR) studies and the ultimate discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(1H-Indol-2-yl)phenyl)benzamide and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via coupling reactions involving substituted amides and indole-containing precursors. For example:

  • Substituted N-(2-vinylphenyl)amides react with styrenes or alkenes under oxidative conditions (e.g., persulfate-activated charcoal mixtures) to form benzo[d][1,3]oxazine derivatives .
  • Reflux conditions (e.g., MeOH with TBHP as an oxidant) enable domino reactions, such as converting (Z)-2-((2-oxoindolin-3-ylidene)amino)-N-phenyl benzamide into benzo[d][1,3]oxazin-4(2H)-ylidene derivatives .
  • Recrystallization (e.g., methanol/water) is critical for purifying intermediates like N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide .

Key Considerations:

  • Electron-donating/withdrawing substituents on the benzamide ring significantly affect reaction efficiency (e.g., methyl, chloro, bromo groups yield 84–92%, while benzyl groups fail) .
  • TLC and column chromatography (silica gel, hexane-EtOAc gradients) are standard for monitoring and purification .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopic Techniques:
    • 1H/13C NMR confirms regiochemistry and substituent effects. For example, methylene protons in benzo[d][1,3]oxazine derivatives appear as singlets at δ 4.2–4.4 ppm .
    • FT-IR identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for amide C=O) .
  • Crystallography:
    • ORTEP-III and WinGX are used to analyze polymorphs, such as P21/n space group variations in N-[2-(hydroxymethyl)phenyl]benzamide .
    • Hydrogen-bonding networks (e.g., O–H···N interactions) differentiate polymorphic packing .

Data Interpretation:

  • ESI-HRMS validates molecular weights (e.g., m/z 365.12 for derivatives) .
  • Melting points (e.g., 261–263°C for bromophenyl-substituted derivatives) correlate with purity .

Advanced Research Questions

Q. How do substituent effects influence the reaction efficiency of this compound derivatives?

Methodological Answer:

  • Electron-Donating Groups (EDGs): Methyl and methoxy groups enhance yields (e.g., 89% for 3ma) by stabilizing transition states via resonance .
  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) improve oxidative coupling efficiency but may sterically hinder reactions (e.g., 76% for pivalamide vs. 0% for bulky benzyl groups) .
  • Steric Effects: α-Substituted styrenes (e.g., 4-fluorophenyl) reduce yields due to hindered access to reactive sites .

Experimental Design:

  • Systematic variation of substituents (e.g., Table 2 in ) combined with DFT calculations can predict reactivity trends.

Q. What computational tools are recommended for analyzing polymorphic forms of this compound?

Methodological Answer:

  • Atom-Atom Potential Methods: Compare intermolecular interactions (e.g., van der Waals, hydrogen bonds) between polymorphs .
  • DFT Calculations: Optimize crystal packing energies and assess thermodynamic stability (e.g., P21/n polymorphs with distinct unit cell parameters) .
  • Software: Use ORTEP-3 for graphical visualization and Mercury (CCDC) for Hirshfeld surface analysis .

Case Study:

  • Two polymorphs of N-[2-(hydroxymethyl)phenyl]benzamide exhibit identical space groups (P21/n) but differ in hydrogen-bonding motifs, affecting solubility .

Q. How can this compound derivatives be adapted for imaging applications?

Methodological Answer:

  • Radiolabeling: Introduce fluorine-18 via mesylate precursor displacement (e.g., [18F]3c for PET imaging of σ2 receptors in tumors) .
  • Biodistribution Studies: Evaluate tumor uptake (e.g., 2.5–3.7% ID/g in EMT-6 allografts) and tumor/normal tissue ratios .
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., dimethoxyisoquinoline groups) to optimize receptor affinity and reduce off-target binding .

Key Metrics:

  • Log P values (1.5–2.5) ensure blood-brain barrier penetration for neurological targets .

Q. What are the challenges in reconciling contradictory data on reaction yields for substituted derivatives?

Methodological Answer:

  • Contradiction Example: Benzyl-substituted N-(2-vinylphenyl)amide yields 0% product under persulfate activation, while tert-butyl groups achieve 76% .
  • Resolution Strategies:
    • Mechanistic Studies: Probe steric/electronic effects via Hammett plots or kinetic isotope effects.
    • Alternative Conditions: Test milder oxidants (e.g., I2/TBHP) or catalysts (Pd/C) to bypass steric hindrance .
    • In Silico Modeling: Use Gaussian or ORCA to simulate transition states and identify rate-limiting steps .

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